molecular formula C11H10F2O2 B1399942 2-(2,4-Difluorophenyl)oxan-4-one CAS No. 1339095-57-6

2-(2,4-Difluorophenyl)oxan-4-one

Cat. No.: B1399942
CAS No.: 1339095-57-6
M. Wt: 212.19 g/mol
InChI Key: TWIOXRCEUZACFG-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)oxan-4-one is a chemical compound that belongs to the class of dihydropyranones It is characterized by the presence of a difluorophenyl group attached to a dihydropyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)oxan-4-one typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable dihydropyranone precursor under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)oxan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(2,4-Difluorophenyl)oxan-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound may be used in studies to investigate its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Difluorophenyl)pyrrolidine
  • 4-(5-Bromo-2,4-difluorophenyl)-3,6-dihydro-2H-pyran
  • 2-(2,4-Difluorophenyl)pyrrolidine hydrochloride

Uniqueness

2-(2,4-Difluorophenyl)oxan-4-one is unique due to its specific structural features, such as the presence of both a difluorophenyl group and a dihydropyranone ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2,4-difluorophenyl)oxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-7-1-2-9(10(13)5-7)11-6-8(14)3-4-15-11/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIOXRCEUZACFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Difluorophenyl)oxan-4-one
Reactant of Route 2
2-(2,4-Difluorophenyl)oxan-4-one
Reactant of Route 3
2-(2,4-Difluorophenyl)oxan-4-one
Reactant of Route 4
2-(2,4-Difluorophenyl)oxan-4-one
Reactant of Route 5
2-(2,4-Difluorophenyl)oxan-4-one
Reactant of Route 6
2-(2,4-Difluorophenyl)oxan-4-one

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